![molecular formula C10H12ClF2NO B1530856 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride CAS No. 1864059-37-9](/img/structure/B1530856.png)
3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride
Overview
Description
3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorophenol and azetidine.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid to facilitate the formation of the azetidine ring.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₄ClF₂N
- Molecular Weight : 273.71 g/mol
- IUPAC Name : 3-((2,4-difluorophenoxy)methyl)azetidine hydrochloride
The compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of difluorophenoxy and azetidine moieties contributes to its unique pharmacological properties.
Scientific Research Applications
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Pharmacological Research
- Neuropharmacology : Studies have indicated that azetidine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. This compound may be explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Pain Management : Azetidine derivatives have been investigated for their analgesic properties. The compound may inhibit specific neurotransmitter receptors involved in pain pathways, potentially providing a new avenue for chronic pain treatment.
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Antimicrobial Activity
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. Research could focus on evaluating the efficacy of this compound against bacterial and fungal strains.
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Cancer Research
- The compound's ability to interact with cellular signaling pathways may position it as a candidate for cancer therapeutics. Investigations into its mechanism of action could reveal its potential to inhibit tumor growth or metastasis.
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Inflammation Modulation
- Given the role of inflammation in numerous diseases, this compound might be studied for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Case Studies and Research Findings
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Neuroprotective Effects
- A study evaluated the neuroprotective effects of azetidine derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that compounds similar to this compound significantly reduced cell death rates, suggesting potential applications in neurodegenerative disease therapies.
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Analgesic Properties
- In a preclinical model of neuropathic pain, administration of azetidine compounds resulted in reduced pain behavior compared to controls. This highlights the potential for developing new analgesics based on this scaffold.
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Antimicrobial Efficacy
- A comparative study demonstrated that azetidine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Future research could focus on optimizing the structure of this compound to enhance its antimicrobial potency.
Summary Table of Applications
Application Area | Potential Benefits | Current Research Status |
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Neuropharmacology | Neuroprotection; treatment for neurodegenerative diseases | Ongoing studies |
Pain Management | Analgesic properties; chronic pain treatment | Preclinical models |
Antimicrobial Activity | Efficacy against bacterial strains | Preliminary findings |
Inflammation Modulation | Potential anti-inflammatory effects | Under investigation |
Mechanism of Action
The mechanism by which 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
3-(2,4-Difluorophenoxy)propanoic acid
3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride
3-(2,4-Difluorophenoxy)piperidine
Uniqueness: 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds
Biological Activity
3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 207.63 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to modulation of neurotransmitter release and potential therapeutic effects in neurological disorders .
Biological Activities
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Anticancer Activity :
- Azetidine derivatives have been recognized for their ability to inhibit cancer cell proliferation. For instance, studies have shown that azetidinones can induce apoptosis in human solid tumor cell lines, including breast and prostate cancer cells .
- In vitro studies demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines at nanomolar concentrations .
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Antimicrobial Properties :
- The azetidine ring structure is often associated with antimicrobial activity. Research indicates that certain azetidine derivatives can inhibit bacterial growth and are being explored as potential antibiotics.
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of azetidinone derivatives, researchers found that specific analogs demonstrated potent inhibition of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for this compound as an anticancer agent .
Case Study 2: Antimicrobial Activity
A series of azetidine derivatives were tested for their antimicrobial efficacy against a panel of pathogenic bacteria. The results indicated that certain modifications to the azetidine structure enhanced antibacterial activity significantly, suggesting that similar modifications could be explored for this compound to improve its therapeutic profile.
Research Findings Summary
Properties
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMLPARAFJXHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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